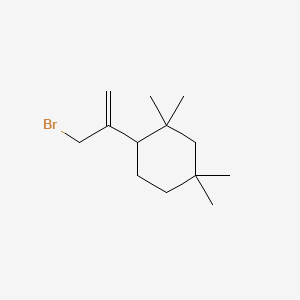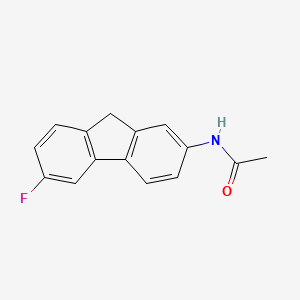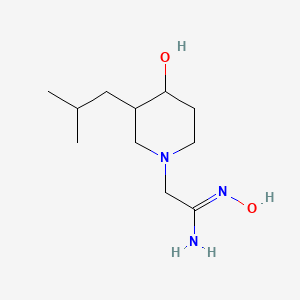
3,7-Dichloro Hydroxychloroquine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dichloro Hydroxychloroquine is a derivative of hydroxychloroquine, a well-known antimalarial drug. This compound has gained attention due to its potential applications in various fields, including medicine and scientific research. It is characterized by the presence of two chlorine atoms at the 3rd and 7th positions of the hydroxychloroquine molecule, which may contribute to its unique properties and effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dichloro Hydroxychloroquine typically involves the chlorination of hydroxychloroquine. One common method involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3rd and 7th positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The industrial process is optimized for high yield and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dichloro Hydroxychloroquine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 3rd and 7th positions are reactive sites for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines and other nucleophiles.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: The major products are derivatives of this compound with various substituents replacing the chlorine atoms.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its effects on cellular processes and potential as a research tool.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 3,7-Dichloro Hydroxychloroquine involves its interaction with cellular components. It is believed to interfere with the function of lysosomes and inhibit the processing of autoantigens. This leads to the suppression of immune responses, making it useful in the treatment of autoimmune diseases . The compound also affects the endocytic pathway and modulates the activity of Toll-like receptors, which play a significant role in the immune response .
Comparación Con Compuestos Similares
3,7-Dichloro Hydroxychloroquine is similar to other antimalarial drugs like chloroquine and hydroxychloroquine. the presence of two chlorine atoms at specific positions gives it unique properties:
Hydroxychloroquine: Similar in structure but lacks the additional chlorine atoms, which may affect its potency and spectrum of activity.
List of Similar Compounds
- Chloroquine
- Hydroxychloroquine
- Amodiaquine
These compounds share structural similarities but differ in their specific chemical modifications and resulting biological activities.
Propiedades
Fórmula molecular |
C18H25Cl2N3O |
|---|---|
Peso molecular |
370.3 g/mol |
Nombre IUPAC |
2-[4-[(3,7-dichloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol |
InChI |
InChI=1S/C18H25Cl2N3O/c1-3-23(9-10-24)8-4-5-13(2)22-18-15-7-6-14(19)11-17(15)21-12-16(18)20/h6-7,11-13,24H,3-5,8-10H2,1-2H3,(H,21,22) |
Clave InChI |
WWGAQQQGEPLEOD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1Cl)Cl)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B13428214.png)
![3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine](/img/structure/B13428217.png)


![[(2R,3R,4S,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13428239.png)
![2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride](/img/structure/B13428244.png)


![2-[[4-[3-[(4-Chloro-2-fluorophenyl)methoxy]phenyl]-3,6-dihydro-1(2H)-pyridinyl]methyl]-1-[(2S)-2-oxetanylmethyl]-1H-benzimidazole-6-carboxylic acid](/img/structure/B13428264.png)
![Ethyl 2,4-dioxo-4-(2-thienyl)-3-{2-[2-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13428266.png)
